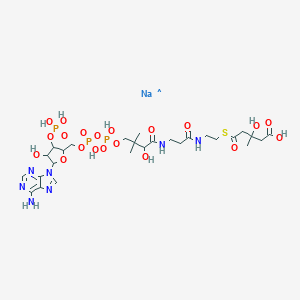

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt

Descripción general

Descripción

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is a key intermediate in several metabolic pathways, including the biosynthesis of terpenes and ketone bodies. It is obtained from acetyl coenzyme A and acetoacetyl coenzyme A during condensation with the help of 3-hydroxy-3-methylglutaryl coenzyme A synthase . This compound is crucial in the regulation of cholesterol synthesis and is a target for statin drugs used to control cholesterol levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is synthesized from acetyl coenzyme A and acetoacetyl coenzyme A through a condensation reaction catalyzed by 3-hydroxy-3-methylglutaryl coenzyme A synthase . The reaction typically occurs in the presence of a suitable buffer and at a controlled temperature to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that overexpress 3-hydroxy-3-methylglutaryl coenzyme A synthase. The fermentation broth is then subjected to purification steps, including filtration, chromatography, and crystallization, to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt undergoes several types of chemical reactions, including:

Oxidation: Conversion to mevalonate by 3-hydroxy-3-methylglutaryl coenzyme A reductase.

Cleavage: Cleavage into acetyl coenzyme A and acetoacetate by 3-hydroxy-3-methylglutaryl coenzyme A lyase.

Common Reagents and Conditions

Oxidation: Requires 3-hydroxy-3-methylglutaryl coenzyme A reductase and NADPH as a reducing agent.

Cleavage: Catalyzed by 3-hydroxy-3-methylglutaryl coenzyme A lyase in the presence of suitable cofactors.

Major Products

Oxidation: Mevalonate.

Cleavage: Acetyl coenzyme A and acetoacetate.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Cholesterol-Lowering Agents

HMG-CoA is primarily known for its role as a substrate in the synthesis of cholesterol. It serves as a key target for statin drugs, which inhibit HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. Statins are widely used to lower cholesterol levels and reduce cardiovascular disease risk.

Case Study: Statin Efficacy

A study demonstrated that simvastatin, an HMG-CoA reductase inhibitor, significantly reduced the incidence of strokes and infarct volume after cerebral ischemia in animal models. Neuronal cultures treated with simvastatin showed preserved NMDAR-1 immunoreactivity and reduced lactate dehydrogenase (LDH) release, indicating neuroprotective effects against NMDA-induced neuronal death .

Metabolic Research

mTORC1 Regulation

HMG-CoA has been utilized to study the regulation of the mechanistic target of rapamycin complex 1 (mTORC1), a critical pathway in cellular growth and metabolism. Research indicates that HMG-CoA influences mTORC1 activity, linking lipid metabolism to cell growth regulation .

Table 1: Summary of HMG-CoA Applications in Metabolic Research

| Application | Description | Key Findings |

|---|---|---|

| Cholesterol Synthesis | Substrate for HMG-CoA reductase | Inhibition leads to reduced cholesterol levels |

| mTORC1 Pathway Studies | Investigates lipid metabolism's impact on cell growth | HMG-CoA modulates mTORC1 activity |

| Neuroprotection Studies | Evaluates effects on neuronal survival | Statins protect against NMDA-induced death |

Biochemical Studies

Enzyme Kinetics

HMG-CoA is extensively used to study enzyme kinetics and specificity. It serves as a substrate for various enzymes involved in metabolic pathways, allowing researchers to analyze reaction rates and mechanisms.

Table 2: Enzymatic Activity Studies Using HMG-CoA

| Enzyme | Reaction Type | Findings |

|---|---|---|

| HMG-CoA Reductase | Competitive inhibition studies | Statins effectively inhibit activity |

| Acetoacetyl-CoA Thiolase | Substrate specificity analysis | Identified kinetic parameters |

Clinical Research

Therapeutic Investigations

Clinical studies have highlighted the therapeutic potential of HMG-CoA derivatives in treating metabolic disorders. Research continues to explore its role in diabetes management and obesity treatment.

Case Study: Metabolic Disorders

In clinical trials, patients treated with statins showed improved insulin sensitivity and lipid profiles, suggesting that HMG-CoA modulation may benefit individuals with metabolic syndrome .

Mecanismo De Acción

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt acts as a precursor in the biosynthesis of cholesterol. It is converted to mevalonate by 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is the rate-limiting step in the cholesterol biosynthetic pathway . This enzyme is the molecular target of statin drugs, which inhibit its activity, thereby reducing cholesterol synthesis .

Comparación Con Compuestos Similares

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is unique due to its role as a key intermediate in cholesterol biosynthesis. Similar compounds include:

Mevalonate: A product of the reduction of this compound.

Acetoacetyl coenzyme A: A precursor in the synthesis of this compound.

Acetyl coenzyme A: Another precursor in the synthesis of this compound.

This compound stands out due to its regulatory role in cholesterol biosynthesis and its significance as a target for statin drugs .

Actividad Biológica

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt (HMG-CoA sodium salt) is a crucial compound in the metabolic pathways of cholesterol synthesis and lipid metabolism. Its primary role is as a substrate for HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. This article explores its biological activity, including its role as an HMG-CoA reductase inhibitor, implications in various diseases, and relevant case studies.

HMG-CoA sodium salt functions primarily through its interaction with HMG-CoA reductase, leading to the inhibition of cholesterol synthesis. This inhibition has significant implications for cardiovascular health and other metabolic conditions. The competitive inhibition of this enzyme results in decreased levels of mevalonate and subsequent cholesterol production, which is beneficial in managing hyperlipidemia and reducing the risk of atherosclerosis.

Biological Activity Overview

The biological activity of HMG-CoA sodium salt can be summarized through its effects on various physiological processes:

- Cholesterol Synthesis Inhibition : HMG-CoA sodium salt effectively reduces cholesterol levels by inhibiting HMG-CoA reductase activity. Studies have shown that it can lower serum cholesterol levels significantly in both animal models and human subjects .

- Cardioprotective Effects : Beyond cholesterol reduction, HMG-CoA sodium salt exhibits cardioprotective properties. It has been shown to improve endothelial function and reduce inflammation within vascular tissues .

- Apoptosis Induction : Research indicates that HMG-CoA reductase inhibitors can induce apoptosis in certain cancer cell lines, such as lymphoma cells, through mechanisms involving increased reactive oxygen species (ROS) generation and modulation of signaling pathways like p38 MAPK .

Case Studies and Research Findings

Several studies illustrate the biological activity and therapeutic potential of HMG-CoA sodium salt:

- Cholesterol-Lowering Efficacy :

- Cancer Therapy :

- Impact on Metabolic Disorders :

Data Table: Biological Effects of HMG-CoA Sodium Salt

Propiedades

InChI |

InChI=1S/C27H44N7O20P3S.Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNHIBBYYDCBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N7NaO20P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585178 | |

| Record name | DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

934.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103476-21-7 | |

| Record name | DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.